N-Spiro[5.5]undec-3-yl-guanidine is a chemical compound with the molecular formula and a molecular weight of . This compound is characterized by its unique spirocyclic structure, which significantly influences its chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is also known for its guanidine functional group, which enhances its biological activity and interaction with molecular targets.
N-Spiro[5.5]undec-3-yl-guanidine falls under the category of spirocyclic compounds, specifically those containing a guanidine moiety. It is primarily classified as an organic compound due to its carbon-based structure, and it has garnered interest in both academic and industrial research for its potential therapeutic applications and as a reagent in organic synthesis .
The synthesis of N-Spiro[5.5]undec-3-yl-guanidine typically involves the reaction of a spirocyclic ketone with guanidine. Commonly used solvents for this reaction include ethanol or methanol, often in the presence of a catalyst to enhance the reaction rate and yield. The process may require specific temperature and pressure conditions to optimize the formation of the desired product.
The molecular structure of N-Spiro[5.5]undec-3-yl-guanidine features a spirocyclic arrangement that contributes to its unique properties. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
The structural data indicates that N-Spiro[5.5]undec-3-yl-guanidine has a complex three-dimensional arrangement that may influence its reactivity and interaction with biological targets.
N-Spiro[5.5]undec-3-yl-guanidine can undergo several types of chemical reactions:
The outcomes of these reactions depend heavily on the specific reagents used and the reaction conditions applied, allowing for tailored synthesis pathways in laboratory settings.
The mechanism of action for N-Spiro[5.5]undec-3-yl-guanidine involves its binding to specific molecular targets within biological systems. Research indicates that this compound may interact with kinase pathways, exhibiting potential anti-inflammatory properties through selective inhibition mechanisms.
Studies have shown that derivatives of N-Spiro[5.5]undec-3-yl-guanidine can enhance selectivity towards certain kinases while retaining biological activity against hyperactivated microglial cells, suggesting a unique binding mode that differentiates it from other compounds in similar classes .
N-Spiro[5.5]undec-3-yl-guanidine is typically a solid at room temperature with specific melting and boiling points yet to be extensively documented in literature.
Key chemical properties include:
Relevant data regarding its reactivity suggests it can serve as both a building block in organic synthesis and as an active agent in biological research due to its structural features .
N-Spiro[5.5]undec-3-yl-guanidine has several important applications:
Guanidine derivatives represent a cornerstone of bioactive molecule design due to their unique physicochemical properties and versatile interactions with biological targets. The integration of these moieties into complex scaffolds like spirocyclic systems has emerged as a promising strategy for developing novel therapeutics with enhanced properties.
The guanidine functional group (–NH–C(=NH)–NH2) is characterized by its strong basicity (pKa ~13.6) and ability to form multivalent hydrogen bonds with biological macromolecules. This enables precise interactions with enzymes, receptors, and nucleic acids. Guanidine derivatives exhibit remarkable membrane permeability due to protonation at physiological pH, facilitating cellular uptake and bioavailability. Recent research highlights their roles as key pharmacophores:
Table 1: Bioactive Guanidine Derivatives and Their Therapeutic Applications
Compound Class | Biological Activity | Significance |
---|---|---|
Aryl guanidine-like systems | Antiplatelet activity (ADP/collagen inhibition) [3] | Reduce thrombosis and tumor cell-platelet interactions |
Acyl guanidines | BACE1 inhibition (IC50 down to sub-µM) [7] | Target amyloidogenesis in Alzheimer’s disease |
N-Beta-guanidinoethyl azaspiroalkanes | Hypotensive activity [2] | Demonstrate cardiovascular applications of hybrid architectures |
These compounds leverage the guanidine group’s capacity for molecular recognition through salt bridges and hydrogen bonding. For example, guanidine-based BACE1 inhibitors anchor into enzyme subpockets (S1, S3, S1′, S2′) via polar interactions, enabling sub-micromolar potency [7]. Similarly, mono-guanidine derivatives modulate platelet aggregation by interacting with ADP/collagen receptors, demonstrating therapeutic potential for cardiovascular diseases [3].
Spirocyclic frameworks, characterized by a shared ring atom connecting two orthogonal rings, confer significant conformational advantages. The spiro[5.5]undecane system—a prominent scaffold featuring two fused cyclohexane rings—imposes three-dimensional rigidity that:
Table 2: Comparative Properties of Spirocyclic Drug Scaffolds
Spiro System | Ring Size | Key Advantages | Example Applications |
---|---|---|---|
[5.5]undecane | Bicyclohexane | Optimal lipophilicity (LogP ~3.0–4.5) [4] | CNS agents, enzyme inhibitors |
[5.6]dodecane | Cyclohexane-Cycloheptane | Enhanced solubility | Peptidomimetics |
[4.5]decane | Bicyclopentane | High steric constraint | Kinase inhibitors |
The spiro[5.5]undecane core in particular provides a balanced hydrophobic profile (C11 backbone) suitable for blood-brain barrier penetration, making it valuable for CNS-targeted therapeutics [4] [9]. Its symmetrical strain-free rings minimize high-energy conformers, enhancing synthetic accessibility and stability. This architecture also masks vulnerable sites like C3-ketones (e.g., spiro[5.5]undecan-3-one, CID 574172 [1]) when functionalized with guanidine, further improving resistance to metabolic degradation.
The convergence of guanidine pharmacology and spirocyclic design culminated in the synthesis of N-spiro[5.5]undec-3-yl-guanidine (CAS 1199263-20-1), first documented in chemical databases around 2017 [4]. Its emergence reflects three evolutionary phases:
The compound’s distinctive topology—positioning the planar guanidine group perpendicular to the spiro junction—creates a chiral, sterically defined pharmacophore. This enables selective engagement with targets like α2C-adrenoceptors and H2 histamine receptors, as suggested by structural analogs in antiplatelet studies [3]. Current research prioritizes it as a template for probing sterically constrained enzyme inhibition and allosteric modulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7